4-[(N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanyl)amino]butanoic acid
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Overview
Description
4-{2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}BUTANOIC ACID is a complex organic compound with a unique structure that includes a cyclopenta[c]chromen moiety
Preparation Methods
The synthesis of 4-{2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}BUTANOIC ACID involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[c]chromen core, followed by the introduction of the acetamido and phenylpropanamido groups. The final step involves the addition of the butanoic acid moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
4-{2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}BUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}BUTANOIC ACID involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cell function, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar compounds to 4-{2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}BUTANOIC ACID include other cyclopenta[c]chromen derivatives and acetamido compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of 4-{2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}BUTANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H28N2O7 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
4-[[(2S)-2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]-3-phenylpropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C27H28N2O7/c30-24(16-35-18-11-12-20-19-8-4-9-21(19)27(34)36-23(20)15-18)29-22(14-17-6-2-1-3-7-17)26(33)28-13-5-10-25(31)32/h1-3,6-7,11-12,15,22H,4-5,8-10,13-14,16H2,(H,28,33)(H,29,30)(H,31,32)/t22-/m0/s1 |
InChI Key |
LNGZPANXRWBGBC-QFIPXVFZSA-N |
Isomeric SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCCCC(=O)O |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NC(CC4=CC=CC=C4)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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